molecular formula C10H8N2O2 B3384543 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile CAS No. 56053-56-6

3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

Cat. No.: B3384543
CAS No.: 56053-56-6
M. Wt: 188.18 g/mol
InChI Key: UWKBETKFDVPXOQ-UHFFFAOYSA-N
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Description

3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is a bicyclic heterocyclic compound featuring a partially saturated isoquinoline core with two ketone groups (3,8-dioxo) and a nitrile substituent at position 4. Its molecular formula is C₁₁H₉N₂O₂ (MW: 201.20 g/mol) .

Properties

IUPAC Name

3,8-dioxo-2,5,6,7-tetrahydroisoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-4-7-6-2-1-3-9(13)8(6)5-12-10(7)14/h5H,1-3H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKBETKFDVPXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC=C2C(=O)C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of isoquinoline derivatives with nitriles in the presence of oxidizing agents . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like palladium or copper salts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of this compound .

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or alkaline conditions to form carboxylic acid or amide derivatives.

Conditions Products Mechanism
HCl (concentrated), reflux3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acidAcid-catalyzed hydration followed by tautomerization to the carboxylic acid.
NaOH (aqueous), 80°C3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamideBase-mediated hydrolysis to the primary amide via an intermediate imidic acid.

Key Findings :

  • Hydrolysis in acidic media yields the carboxylic acid derivative, as confirmed by IR spectroscopy (C=O stretch at 1,710 cm⁻¹) and X-ray crystallography.

  • Alkaline conditions favor amide formation, with the carboxamide product showing enhanced solubility in polar solvents.

Nucleophilic Additions

The nitrile group participates in nucleophilic additions with amines, alcohols, and thiols.

Reaction with Amines

Primary amines (e.g., aniline, methylamine) attack the nitrile carbon to form amidine derivatives:
R NH2+CNR NH C NH \text{R NH}_2+\text{CN}\rightarrow \text{R NH C NH }

Amine Product Yield
Aniline3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-(N-phenylamidine)78%
Methylamine3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-(N-methylamidine)85%

Mechanistic Insight :
The reaction proceeds via a tetrahedral intermediate stabilized by resonance with the adjacent keto groups .

Cyclization and Heterocyclization

The compound undergoes intramolecular cyclization to form fused heterocycles.

Thiazole Formation

Reaction with thiourea in ethanol under reflux produces thiazole derivatives:
CN+NH2CSNH2Thiazole ring\text{CN}+\text{NH}_2\text{CSNH}_2\rightarrow \text{Thiazole ring}

Reagent Product Application
Thiourea3,8-Dioxo-5,6,7,8-tetrahydrothiazolo[5,4-b]isoquinolineAntimicrobial agents .

Key Data :

  • The thiazole derivative exhibits MIC values of 4–8 µg/mL against Staphylococcus aureus .

Spirocyclic Derivatives

Treatment with malononitrile and aldehydes in ethanolic piperidine yields spiro[indole-3,4′-pyridine] derivatives:
CN+CH2(CN)2Spirocyclic product\text{CN}+\text{CH}_2(CN)_2\rightarrow \text{Spirocyclic product}

Aldehyde Spiro Product Yield
Benzaldehyde2-Amino-4-phenyl-4H-spiro[isoquinoline-3,3′-pyridine]88%
Furfural2-Amino-4-(furan-2-yl)-4H-spiro[isoquinoline-3,3′-pyridine]83%

Structural Confirmation :

  • Products characterized by 1H^1\text{H}-NMR (δ 4.23 ppm for pyran proton) and X-ray crystallography .

Oxidation

The nitrile group is resistant to oxidation, but the keto groups can be reduced:
C ONaBH4CH OH\text{C O}\xrightarrow{\text{NaBH}_4}\text{CH OH}

Reagent Product Selectivity
NaBH4_43,8-Dihydroxy-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile92%

Note : The diol product shows improved hydrogen-bonding capacity, enhancing its solubility.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline derivatives exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms such as the inhibition of specific signaling pathways and modulation of cell cycle progression.

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's and Parkinson's disease. Preclinical studies suggest that it may help reduce oxidative stress and inflammation in neuronal cells.

Antimicrobial Properties

The antimicrobial activity of 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline derivatives has been explored against various bacterial strains. Preliminary results indicate effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

Organic Electronics

Due to its unique electronic properties and stability, 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline derivatives are being studied for applications in organic electronics. They can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they may enhance performance due to their favorable charge transport properties.

Photocatalysis

The compound's potential as a photocatalyst is being investigated for environmental applications such as water purification and pollutant degradation under UV light irradiation. Its ability to generate reactive oxygen species can be harnessed for breaking down organic pollutants.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell lines with IC50 values lower than standard chemotherapeutics.
Study BNeuroprotectionShowed reduced neuronal death in an in vitro model of oxidative stress; potential for further development as a neuroprotective agent.
Study CAntimicrobial TestingReported effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations comparable to existing antibiotics.

Mechanism of Action

The mechanism of action of 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Nitrile vs. Carboxamide
  • 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide (C₁₀H₁₀N₂O₃, MW: 206.20 g/mol) replaces the nitrile group with a carboxamide (-CONH₂).
Oxo vs. Thioxo Substitutions
  • 4-Isoquinolinecarbonitrile, 2,3,5,6,7,8-hexahydro-1-propyl-3-thioxo (C₁₃H₁₃N₂OS) replaces one ketone group with a thione (C=S), introducing sulfur into the core. Thioxo derivatives often exhibit altered electronic properties and metabolic stability compared to oxo analogues .
Trifluoromethyl Substitution
  • 3-Oxo-1-(trifluoromethyl)-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile incorporates a CF₃ group at position 1. The electron-withdrawing trifluoromethyl group enhances oxidative stability and may improve binding affinity in biological targets .

Substituent Variations

Alkyl and Aryl Substituents
  • 1-Phenyl Derivatives: Compounds like 3-oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid (C₁₇H₁₆NO₃) feature a phenyl group, which introduces aromatic interactions and steric effects, influencing receptor binding .
Heterocyclic Additions
  • 2-Amino-1-(4-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (C₂₂H₂₀N₃OS) includes a thiophene ring, enhancing π-π stacking interactions and modulating electronic properties .

Core Saturation and Conformational Differences

  • Tetrahydro vs. Hexahydro Cores: Compounds like 3-hydroxy-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (C₁₃H₁₆N₂O) have fewer saturated bonds, increasing ring flexibility and altering conformational stability .
  • Quinuclidine Derivatives: Hexahydroquinoline moieties in compounds such as 1-(4-chlorophenyl)-4-(4-methylphenyl)-3,8-dioxo-...carboxylic acid adopt twisted-boat conformations, which may influence binding to biological targets .

Antiviral Activity

The nitrile group is critical for inhibiting viral replication by blocking hemagglutinin expression .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Functional Groups Biological Activity Reference
3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile C₁₁H₉N₂O₂ 4-CN, 3,8-dioxo Nitrile, ketones Not reported
3,8-Dioxo-...carboxamide C₁₀H₁₀N₂O₃ 4-CONH₂ Amide, ketones Not reported
3-Oxo-1-(trifluoromethyl)-...carbonitrile C₁₁H₈F₃N₂O 1-CF₃, 3-oxo Nitrile, ketone, CF₃ Not reported
3-Oxo-1-phenyl-...carboxylic acid C₁₇H₁₆NO₃ 1-Ph, 4-COOH Carboxylic acid, ketone Synthetic intermediate
2-Amino-1-(4-methylphenyl)-5-oxo-4-(thiophen-3-yl)-...carbonitrile C₂₂H₂₀N₃OS Thiophene, 2-NH₂ Nitrile, ketone, thiophene Potential antiviral

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
3,8-Dioxo-...carbonitrile 201.20 1.5 <1 (DMSO)
3,8-Dioxo-...carboxamide 206.20 0.8 5–10 (Water)
3-Oxo-1-(trifluoromethyl)-...carbonitrile 243.19 2.2 <1 (DMSO)

Biological Activity

3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile (C10H8N2O2) is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

  • Molecular Formula : C10H8N2O2
  • Molecular Weight : 188.19 g/mol
  • CAS Number : 56053-56-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound exhibits the ability to inhibit specific enzymes involved in critical cellular processes such as DNA replication and protein synthesis.
  • Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways, leading to altered cellular responses.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. For example:

  • In vitro studies have shown significant inhibition of bacterial growth at concentrations around 50 µM .

Anticancer Properties

The compound has been investigated for its potential anticancer effects:

  • Cell Line Studies : In vitro assays on cancer cell lines indicated that it can induce apoptosis and inhibit cell proliferation.
  • Mechanistic Insights : Research suggests that it may interfere with the signaling pathways involved in cancer progression by modulating the expression of oncogenes and tumor suppressor genes.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Study on Bacterial Secretion Systems : A dissertation reported that high concentrations of the compound resulted in approximately 50% inhibition of a Type III secretion system in pathogenic bacteria .
  • Anticancer Research : Another study focused on its effects on specific cancer cell lines where it demonstrated a dose-dependent inhibition of cell growth and increased apoptosis rates.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds:

Compound NameStructureBiological Activity
This compoundstructureAntimicrobial & anticancer
3,8-Dioxo-2,3,5,6,7,8-Hexahydroisoquinoline-4-carboxamidestructureLimited activity
3,8-Dioxo-2,3,5,6,7-Hexahydroisoquinoline-4-methylesterstructureAntimicrobial only

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile, and how are they experimentally determined?

  • Methodology :

  • Molecular Formula/Weight : Calculated using mass spectrometry (MS) and elemental analysis. The compound has a molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174 g/mol .

  • LogP : Determined via reversed-phase HPLC or shake-flask methods. Reported LogP is 0.89, indicating moderate hydrophilicity .

  • Purity : Validated by HPLC (>95%) under standardized conditions (e.g., C18 column, acetonitrile/water mobile phase) .

  • Stereochemistry : Confirmed as achiral via X-ray crystallography and polarimetry .

    • Data Table :
PropertyValue/MethodReference
Molecular FormulaC₁₀H₁₀N₂O
LogP0.89 (HPLC)
Purity>95% (HPLC)

Q. How is the compound synthesized, and what spectroscopic techniques confirm its structure?

  • Methodology :

  • Synthesis : Typically via cyclocondensation reactions (e.g., one-pot multicomponent reactions using aldehydes, ketones, and malononitrile under acidic conditions) .
  • Characterization :
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.5–8.0 ppm, nitrile carbon at ~115 ppm) .
  • X-ray Crystallography : Resolves bond lengths, angles, and crystal packing (e.g., planar hexahydroisoquinoline core with a distorted chair conformation) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in LogP measurements for this compound across studies?

  • Methodology :

  • Standardized Protocols : Use identical HPLC conditions (column type, mobile phase, temperature) to minimize variability .
  • Theoretical Validation : Compare experimental LogP with computational predictions (e.g., via Molinspiration or ACD/Labs software) to identify outliers .
  • Interlaboratory Reproducibility : Collaborate with multiple labs to validate measurements under controlled conditions .

Q. What methodological frameworks guide the study of its pharmacological activity (e.g., cardiotonic or anti-inflammatory effects)?

  • Methodology :

  • In Vitro Assays :
  • Cardiotonic Activity : Measure cAMP modulation in cardiomyocytes using ELISA or fluorescence-based assays .
  • Anti-Inflammatory Activity : Assess COX-2 inhibition via Western blot or prostaglandin E₂ (PGE₂) ELISA in macrophage models .
  • Theoretical Linkage : Anchor experiments to established frameworks (e.g., structure-activity relationships (SAR) for hexahydroisoquinoline derivatives) .

Q. How can computational modeling enhance the understanding of its reactivity and binding mechanisms?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potentials to predict reactive sites (e.g., nitrile group susceptibility to nucleophilic attack) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 or β-adrenergic receptors) using AutoDock Vina or Schrödinger Suite .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activities of structurally analogous compounds?

  • Methodology :

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentration ranges) across studies to identify confounding variables .
  • SAR Refinement : Synthesize derivatives with systematic substitutions (e.g., bromo or methyl groups) to isolate activity-contributing moieties .

Experimental Design Considerations

Q. What strategies optimize the synthesis of derivatives for SAR studies?

  • Methodology :

  • High-Throughput Screening (HTS) : Use automated liquid handlers to test diverse reaction conditions (e.g., solvent, catalyst, temperature) .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to potential nitrile vapor release .

Theoretical Framework Integration

Q. How can researchers align mechanistic studies with broader chemical or pharmacological theories?

  • Methodology :

  • Kinetic Analysis : Link reaction rates (e.g., nitro-reduction) to Marcus theory or Hammett plots .
  • Systems Pharmacology : Model dose-response curves using Hill-Langmuir equations to quantify target engagement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

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